![molecular formula C12H24N2O3 B2801404 Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate CAS No. 2580102-25-4](/img/structure/B2801404.png)

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

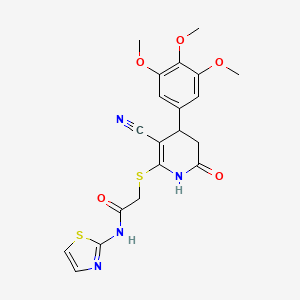

“Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate” is a chemical compound. It is related to “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” which has a CAS Number of 1207853-51-7 . The compound is also related to “tert-Butyl carbamate” which has a CAS Number of 4248-19-5 .

Synthesis Analysis

The synthesis of related compounds such as “tert-Butyl carbamate” has been investigated in the context of palladium-catalyzed cross-coupling reactions . It has been used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .Molecular Structure Analysis

The molecular structure of the related compound “tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate” is represented by the linear formula C11H21NO4 . The InChI code for this compound is 1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 .Chemical Reactions Analysis

The related compound “tert-Butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The related compound “tert-Butyl carbamate” has a molecular weight of 117.15 . It is a solid with a melting point of 105-108 °C (lit.) . The SMILES string for this compound is CC©©OC(N)=O .Scientific Research Applications

Synthesis and Structural Analysis

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. For instance, it is involved in the synthesis of omisertinib (AZD9291), an important drug for cancer treatment. A rapid synthetic method established for this intermediate showcased an optimized procedure with a high total yield, indicating its significance in pharmaceutical manufacturing processes (Zhao et al., 2017).

Molecular Architecture and Hydrogen Bonding

The compound exhibits interesting molecular architecture, such as the formation of crystals via hydrogen bonds. For example, the structural analysis of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals orientation of the carbamate and amide groups, leading to anisotropic columns that pack side by side, primarily through CH···O=C interactions (Baillargeon et al., 2014). This highlights the role of such intermediates in understanding molecular interactions and designing materials with specific properties.

Anti-inflammatory Applications

Compounds structurally related to tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate have been synthesized and evaluated as anti-inflammatory and analgesic agents. These studies indicate the potential therapeutic applications of derivatives, showing comparable or better safety profiles than conventional drugs (Ikuta et al., 1987).

Mechanism of Action

Target of Action

It is known to be an intermediate in the synthesis of velpatasvir , a potent antiviral agent used in the treatment of Hepatitis C . Velpatasvir is a NS5A inhibitor , suggesting that this compound may also interact with the NS5A protein or related targets.

Mode of Action

As an intermediate in the synthesis of Velpatasvir , it may contribute to the overall inhibitory effect on the NS5A protein, a critical component for viral replication in Hepatitis C .

Biochemical Pathways

The compound likely participates in the biochemical pathways involved in the synthesis of Velpatasvir , a NS5A inhibitor. NS5A is a nonstructural protein that plays crucial roles in the replication of the Hepatitis C virus . By inhibiting NS5A, Velpatasvir prevents the virus from replicating and spreading .

Pharmacokinetics

As an intermediate in drug synthesis, its pharmacokinetic profile may be less relevant than that of the final drug product, velpatasvir .

Result of Action

As an intermediate in the synthesis of velpatasvir , its ultimate effect would be to contribute to the inhibition of the Hepatitis C virus replication .

Action Environment

Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity during the synthesis of velpatasvir .

properties

IUPAC Name |

tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-10-5-9(6-13-10)8-16-4/h9-10,13H,5-8H2,1-4H3,(H,14,15)/t9-,10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULZZBXZXDVNBE-UWVGGRQHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC(CN1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)COC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2801321.png)

![(5Z)-3-(2-aminoethyl)-5-[(3,4-dimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2801323.png)

![N-cycloheptyl-3-{[2-(3-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2801330.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2801335.png)

![3-[[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2801338.png)

![1,3-Benzodioxol-5-yl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2801339.png)

![6-(4-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2801342.png)